Superior PDEδ Affinity vs. Farnesylated KRAS4B Peptide
The target compound (benzimidazole fragment 1) demonstrates a higher binding affinity for the PDEδ prenyl-binding pocket than the farnesylated KRAS4B protein, a key biological competitor. This establishes the fragment as a potent starting point for displacing KRAS from its chaperone [1].
| Evidence Dimension | Binding Affinity (KD) to PDEδ |
|---|---|
| Target Compound Data | 165 ± 23 nM (reported as ~165 nM) |
| Comparator Or Baseline | Farnesylated, labeled K-Ras4B protein: ~302 nM |
| Quantified Difference | ~1.8-fold higher affinity (lower KD) for the target compound |
| Conditions | Competitive fluorescence polarization assay; crystal structure analysis (PDB 4JV6) |
Why This Matters
For procurement, this data confirms that CAS 10206-01-6 is the validated, high-affinity fragment scaffold required for developing or benchmarking PDEδ inhibitors; analogs lacking this core structure are unlikely to achieve comparable target engagement.
- [1] Zimmermann, G., Schultz-Fademrecht, C., Küchler, P., Murarka, S., Ismail, S., Triola, G., Nussbaumer, P., Wittinghofer, A., & Waldmann, H. (2014). Structure Guided Design and Kinetic Analysis of Highly Potent Benzimidazole Inhibitors Targeting the PDEδ Prenyl Binding Site. Journal of Medicinal Chemistry, 57(12), 5435–5448. https://doi.org/10.1021/jm500632s View Source
